![molecular formula C9H8BrF2NO B1383826 4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide CAS No. 1866375-18-9](/img/structure/B1383826.png)
4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide
Overview
Description
4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide is a synthetic organic compound with the molecular formula C9H8BrF2NO . It belongs to the class of amides .
Molecular Structure Analysis
The molecular structure of 4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide can be represented by the InChI code:InChI=1S/C9H8BrF2NO/c10-6-1-2-7(8(12)5-6)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14)
. This compound has a molecular weight of 264.07 g/mol . Physical And Chemical Properties Analysis
4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide has several computed properties. It has a molecular weight of 264.07 g/mol, an XLogP3 of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 262.97573 g/mol . The topological polar surface area is 29.1 Ų .Scientific Research Applications
Synthesis of Tricyclic Dihydroquinazolinones
4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide: is utilized as a reagent in the synthesis of tricyclic dihydroquinazolinones . These compounds have been studied for their potential as anti-obesity agents. The process involves the formation of complex three-ring structures that are central to the pharmacological activity of these molecules.
Cyclin-Dependent Kinase Inhibitors
This compound is also instrumental in synthesizing imidazole pyrimidine amides . These amides act as cyclin-dependent kinase inhibitors, which are crucial in the study of cell cycle regulation and cancer therapy. By inhibiting specific kinases, researchers can control the cell cycle progression, offering a pathway to develop new cancer treatments.
Pharmaceutical Intermediates
The benzamide derivative is a key intermediate in pharmaceutical research, particularly in the development of anticancer, antifungal, and antiviral agents . Its role in the synthesis of these drugs is vital due to its ability to interact with various biological targets, leading to the development of new medication.
Agrochemical Synthesis
In the agrochemical industry, 4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide is used to produce pesticides and herbicides . The compound’s properties help in creating effective formulations that control pests and weeds, thereby protecting crops and ensuring higher yields.
Material Science Applications
In material science, the compound’s derivatives are explored for their potential use in creating new materials with unique properties. This includes the development of organic light-emitting diode (OLED) intermediates, which are essential components in the fabrication of OLED displays .
properties
IUPAC Name |
4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c10-6-1-2-7(8(12)5-6)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMMZFDSGNBVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)NCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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